molecular formula C7H7ClN2O2 B13103288 2-Amino-2-(6-chloropyridin-3-YL)acetic acid

2-Amino-2-(6-chloropyridin-3-YL)acetic acid

Cat. No.: B13103288
M. Wt: 186.59 g/mol
InChI Key: YYXOJQXQBFEODV-UHFFFAOYSA-N
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Description

2-Amino-2-(6-chloropyridin-3-YL)acetic acid is a chemical compound with the molecular formula C7H7ClN2O2 It is characterized by the presence of an amino group and a chloropyridinyl group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(6-chloropyridin-3-YL)acetic acid typically involves the reaction of 6-chloropyridine-3-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Amino-2-(6-chloropyridin-3-YL)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(6-chloropyridin-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The amino and chloropyridinyl groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid
  • 2-(6-Aminopyridin-3-yl)acetic acid
  • 2-(5-Chloro-2-pyridinyl)amino-2-oxo-acetic acid

Comparison: Compared to these similar compounds, 2-Amino-2-(6-chloropyridin-3-YL)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. For instance, the presence of the chloropyridinyl group enhances its reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

2-amino-2-(6-chloropyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-5-2-1-4(3-10-5)6(9)7(11)12/h1-3,6H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXOJQXQBFEODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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